molecular formula C17H15FN4OS2 B2575275 N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021225-68-2

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2575275
CAS RN: 1021225-68-2
M. Wt: 374.45
InChI Key: NUHFYOKESMCYLW-UHFFFAOYSA-N
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Description

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

This compound shows potential as a corrosion inhibitor for metals in acidic environments. Its analogs have been studied for their ability to protect carbon steel from corrosion in a 1-M HCl medium. The compound could form a protective layer on the metal surface, increasing hydrophobicity and preventing corrosion-related damage .

Antitumor Activity

Derivatives of this compound have been explored for their antitumor properties . Specifically, they have been assessed as inhibitors of the c-Met/HGF axis, which is overexpressed in many malignancies. Disrupting this axis can lead to significant progress in antitumor campaigns, both preclinical and clinical .

Drug Development

The compound’s structure is conducive to modifications that can enhance its potency and pharmacokinetic properties. It serves as a scaffold for developing new drugs with improved efficacy and safety profiles. For instance, it could lead to the discovery of clinical candidates with potent anti-proliferative activities and favorable pharmacokinetics .

Electrochemical Assessments

In electrochemical studies, the compound’s analogs have been used to assess their effectiveness as corrosion inhibitors through methods like potentiodynamic polarization and electrochemical impedance spectroscopy. These studies help understand the compound’s interaction with metal surfaces and its potential industrial applications .

Spectroscopic Analysis

The compound and its derivatives can be analyzed using various spectroscopic methods, such as UV-Visible spectroscopy, to understand their interaction with other molecules and metals. This is crucial in determining their suitability for applications like corrosion inhibition and drug development .

Quantum Chemical Assessments

Quantum chemical methods, including density functional theory (DFT), can be applied to this compound to predict its reactivity and interaction with metal surfaces. These assessments are vital for designing new compounds with desired properties for specific applications .

Molecular Dynamics Simulation

Molecular dynamics simulations can be used to study the adsorption process of this compound on different surfaces, which is essential for applications in corrosion inhibition and material protection .

Synthetic Chemistry

The compound’s structure allows for various synthetic modifications, making it a valuable starting point for the synthesis of a wide range of derivatives. These derivatives can then be screened for various biological activities, leading to potential new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is the α-glucosidase enzyme . This enzyme is located in the jejunum and acts through the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound shows competitive inhibition behavior . Docking studies have shown imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This action affects the biochemical pathway of glucose metabolism, particularly the breakdown of oligo and polysaccharides .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests it is able to reach the intestinal tract where the enzyme is located .

Result of Action

The molecular and cellular effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide’s action result in the inhibition of α-glucosidase, leading to delayed glucose absorption and suppression of postprandial hyperglycemia . This can be beneficial in the management of conditions like diabetes mellitus .

properties

IUPAC Name

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-16(25-11(2)19-10)17(23)20-14-7-8-15(22-21-14)24-9-12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHFYOKESMCYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide

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